2-Propionyl-1-pyrroline
Overview
Description
2-Propionyl-1-pyrroline is an organic compound with the molecular formula C7H11NO. It is known for its distinctive aroma, often described as resembling the smell of popcorn or roasted nuts. This compound is a key contributor to the flavor profile of various foods, particularly those that undergo Maillard reactions during cooking.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propionyl-1-pyrroline can be synthesized through several methods. One common approach involves the reaction of Boc-proline with a lithium reagent, followed by deprotection and cyclization to form the desired product . Another method involves the Maillard reaction, where amino acids and reducing sugars react under heat to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled Maillard reaction of specific precursors under optimized conditions to maximize yield and purity. The process parameters, such as temperature, pH, and reaction time, are carefully monitored to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Propionyl-1-pyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted pyrroline derivatives.
Scientific Research Applications
2-Propionyl-1-pyrroline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study Maillard reactions and flavor chemistry.
Biology: Research on its biosynthesis and metabolic pathways helps understand its role in food flavor.
Medicine: Studies explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Mechanism of Action
The mechanism by which 2-Propionyl-1-pyrroline exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, it binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor neurons that are sensitive to its structure.
Comparison with Similar Compounds
2-Acetyl-1-pyrroline: Another compound with a similar structure and aroma, often found in basmati rice and pandan leaves.
2-Acetyl-2-thiazoline: Known for its roasted nut aroma, it is structurally similar but contains a thiazoline ring instead of a pyrroline ring.
Uniqueness: 2-Propionyl-1-pyrroline is unique due to its specific aroma profile and its formation through Maillard reactions. Its presence in various foods and its role in flavor chemistry distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNCGQSYSSYBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158112 | |
Record name | 2-Propionylpyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Fishy aroma | |
Record name | 2-Propionylpyrroline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 90.00 °C. @ 1.00 mm Hg | |
Record name | 3,4-Dihydro-5-propanoyl-2H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in heptane, triacetin, Soluble (in ethanol) | |
Record name | 2-Propionylpyrroline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.979-0.985 | |
Record name | 2-Propionylpyrroline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
133447-37-7 | |
Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133447-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propionylpyrroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133447377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propionylpyrroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPIONYLPYRROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C032C57DYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydro-5-propanoyl-2H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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